BenchChemオンラインストアへようこそ!

4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Sigma-2 receptor binding affinity selectivity

This benzamide derivative features a rare 2-(methylthio)benzyl substituent, delivering a sigma-2 Ki of 23 nM, DPP-4 IC50 of 1.10 nM, and GPX4 Kd of 426 nM. Sub-maximal sigma-2 activation and saxagliptin-comparable DPP-4 potency make it a unique tool for CNS target-engagement studies, biochemical screening, and SPR-based mechanistic work. Favorable logP (2.58) and TPSA (29.1 Ų) predict passive brain penetration for in-vivo experiments. NOT replaceable by generic benzamide-piperidine analogs—ensure target specificity with this distinct pharmacophore.

Molecular Formula C21H25ClN2OS
Molecular Weight 388.95
CAS No. 1235665-50-5
Cat. No. B2410433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
CAS1235665-50-5
Molecular FormulaC21H25ClN2OS
Molecular Weight388.95
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2OS/c1-26-20-5-3-2-4-18(20)15-24-12-10-16(11-13-24)14-23-21(25)17-6-8-19(22)9-7-17/h2-9,16H,10-15H2,1H3,(H,23,25)
InChIKeyYSGYQUMVMNQPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1235665‑50‑5): Pharmacological Profile and Binding Data


4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide is a synthetic benzamide derivative that has been evaluated for binding to the sigma‑2 receptor (Ki = 23 nM) [REFS‑1], inhibition of dipeptidyl peptidase‑4 (DPP‑4, IC₅₀ = 1.10 nM) [REFS‑2], and interaction with glutathione peroxidase 4 (GPX4, Kd = 426 nM) [REFS‑3]. The compound features a 4‑chlorobenzamide core linked to a piperidine ring bearing a 2‑(methylthio)benzyl substituent, a structural combination that differentiates it from simpler benzamide‑piperidine analogs.

Why Generic Piperidine‑Benzamide Analogs Cannot Substitute for 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide


Piperidine‑benzamide analogs exhibit widely divergent receptor‑binding profiles depending on subtle modifications to the benzyl and benzamide substituents. For instance, SAR studies of N‑(N‑benzylpiperidin‑4‑yl)benzamides show that halogen substitution on the benzamide ring and the nature of the piperidine N‑substituent dramatically alter sigma‑1/sigma‑2 selectivity and affinity [REFS‑1]. The 2‑(methylthio)benzyl moiety present in this compound is rarely encountered in commercially available sigma‑receptor tool compounds, making generic substitution unreliable for experiments requiring this specific pharmacophore [REFS‑2]. Similarly, DPP‑4 inhibitory potency varies by orders of magnitude among structurally related benzamides; a 1.10 nM inhibitor cannot be replaced by a close analog without validated equipotency data.

Quantifiable Differentiation Evidence for 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide


Sigma‑2 Receptor Affinity: 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide vs. Siramesine

The compound exhibits a Ki of 23 nM for the sigma‑2 receptor (human and rat PC12 cells) [REFS‑1]. This affinity is approximately 190‑fold weaker than that of siramesine (IC₅₀ = 0.12 nM) [REFS‑2]. The large difference in sigma‑2 potency means the compound cannot serve as a direct replacement for siramesine in sigma‑2‑driven functional assays, but its lower affinity may be advantageous in experiments where partial receptor occupancy or reduced signaling is desired.

Sigma-2 receptor binding affinity selectivity

DPP‑4 Inhibition Potency: 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide vs. Saxagliptin

The compound inhibits human DPP‑4 with an IC₅₀ of 1.10 nM [REFS‑1]. This value falls within the range reported for saxagliptin (Ki = 0.6–1.3 nM) [REFS‑2], suggesting comparable intrinsic potency on the isolated enzyme. Without additional selectivity or pharmacokinetic data, the compound should be viewed as an equipotent DPP‑4 inhibitor in enzymatic assays, not as a differentiated clinical candidate.

Dipeptidyl peptidase-4 DPP-4 inhibition IC50

GPX4 Binding Affinity: 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide as a Low‑Affinity GPX4 Ligand

Surface plasmon resonance reveals a Kd of 426 nM for GPX4 [REFS‑1]. No direct comparator is available within the same assay format; however, established GPX4 covalent inhibitors typically display IC₅₀ values in the low‑nanomolar range (e.g., RSL3 IC₅₀ ≈ 100 nM in cellular assays). The 426 nM Kd suggests weak, possibly non‑covalent, interaction that is unlikely to translate into robust cellular ferroptosis induction.

GPX4 ferroptosis binding affinity

Physicochemical Properties Relevant to CNS Exposure: 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide

Computed properties include a logP of 2.58, a topological polar surface area of 29.1 Ų, and one hydrogen‑bond donor [REFS‑1]. These values fall within favorable ranges for CNS penetration (logP < 5, TPSA < 90 Ų, HBD < 3) [REFS‑2]. In contrast, many high‑affinity sigma‑2 ligands (e.g., siramesine) possess higher molecular weight and TPSA, potentially limiting brain uptake. The relatively low TPSA of the target compound may confer superior passive CNS permeability, although this inference requires experimental validation.

CNS drug-likeness logP polar surface area

Recommended Application Scenarios for 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide Based on Quantitative Evidence


Sigma‑2 Receptor Partial Agonism or Attenuated Signaling Studies

With a sigma‑2 Ki of 23 nM — approximately 190‑fold weaker than siramesine — this compound is suited for experiments that require sub‑maximal receptor activation or reduced cytotoxic signaling. It can serve as a tool to probe concentration‑dependent sigma‑2 effects in PC12 or other sigma‑2‑expressing cell lines [REFS‑1].

In‑Vitro DPP‑4 Enzymatic Assays Requiring a Non‑Clinical Scaffold

At an IC₅₀ of 1.10 nM, the compound matches the potency of saxagliptin in isolated DPP‑4 assays. It is appropriate for biochemical screening campaigns where a structurally distinct DPP‑4 inhibitor is needed to confirm target engagement without the confounding pharmacology of clinically approved gliptins [REFS‑2].

Biochemical GPX4 Binding Studies

The Kd of 426 nM for GPX4 positions the compound as a weak, non‑covalent ligand. It may be used for surface plasmon resonance‑based mechanistic studies or as a starting scaffold for medicinal chemistry optimization, rather than for functional ferroptosis induction [REFS‑3].

CNS‑Penetrant Probe Development

Favorable computed physicochemical properties (logP = 2.58, TPSA = 29.1 Ų, HBD = 1) suggest potential for passive brain penetration. The compound may be prioritized over larger sigma‑2 ligands for in‑vivo CNS target‑engagement studies, provided that experimental brain‑exposure data confirm the prediction [REFS‑4].

Quote Request

Request a Quote for 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.